4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is a benzoic acid derivative functionalized with two fluorine atoms at the 2- and 5-positions and an Fmoc-protected aminomethyl group at the 4-position. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., piperidine) . This compound’s structure combines the electron-withdrawing effects of fluorine atoms, which enhance the acidity of the carboxylic acid moiety, with the steric bulk of the Fmoc group, influencing its reactivity and solubility.
Applications of this compound are likely centered on solid-phase peptide synthesis (SPPS), where it may serve as a fluorinated building block or linker. The fluorine atoms can modify peptide conformation and stability, while the Fmoc group enables selective deprotection during synthesis.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-20-10-18(22(27)28)21(25)9-13(20)11-26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19H,11-12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEXOXOLKNEUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a catalyst.
Hydrolysis: Piperidine in DMF.
Coupling Reactions: Carbodiimides such as EDCI or DCC, often in the presence of HOBt or HOAt.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Hydrolysis: Free amino acids.
Coupling Reactions: Peptide chains with the Fmoc group removed.
Scientific Research Applications
Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in peptide synthesis as a protecting group for amino acids. The compound serves as a key intermediate in the synthesis of various peptides, allowing for selective deprotection and facilitating the formation of peptide bonds. This application is critical in the development of peptide-based therapeutics.
Drug Development
Fmoc-Difluoro-Benzoic Acid is involved in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. Its difluorobenzoic acid moiety enhances the bioactivity and selectivity of drug candidates by influencing their interaction with biological targets.
Material Science
The compound's unique structure contributes to its use in creating high-performance materials. Its ability to form stable complexes and its chemical versatility make it suitable for applications in polymer chemistry and nanotechnology.
Biochemical Studies
In biochemical research, Fmoc-Difluoro-Benzoic Acid is employed to study molecular interactions and pathways. Its role as a building block allows researchers to investigate the effects of fluorinated compounds on biological systems, which can lead to insights into drug design and molecular biology.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the successful use of Fmoc-Difluoro-Benzoic Acid in synthesizing peptide derivatives that exhibit enhanced binding affinity to specific receptors. The incorporation of the difluoro group was shown to improve the stability and efficacy of the peptides in biological assays.
Case Study 2: Development of Anticancer Agents
Research involving the synthesis of anticancer agents highlighted the role of Fmoc-Difluoro-Benzoic Acid as a key intermediate. The resulting compounds displayed significant cytotoxic activity against various cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and is removed under basic conditions to allow for further reactions. This compound may interact with similar biological targets as other Fmoc-protected amino acids .
Comparison with Similar Compounds
Structural Analogs with Fmoc-Protected Functional Groups
(a) N-Fmoc-3,5-Difluoro-D-Phenylalanine
- Structure : Features an Fmoc-protected D-phenylalanine backbone with 3,5-difluoro substituents on the aromatic ring .
- Key Differences: Unlike the target compound, this analog replaces the benzoic acid with a propanoic acid chain (phenylalanine derivative). The fluorine positions (3,5 vs. 2,5) alter electronic effects and steric interactions during peptide coupling.
- Applications : Used to introduce fluorinated aromatic side chains into peptides, enhancing metabolic stability and binding affinity.
(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Contains a piperazine ring linked to an acetic acid moiety, with Fmoc protection on the piperazine nitrogen .
- Key Differences : The piperazine ring introduces basicity and conformational flexibility, contrasting with the rigid benzoic acid scaffold. This compound is more water-soluble due to the piperazine moiety.
- Applications : Acts as a spacer or linker in combinatorial chemistry, facilitating the synthesis of branched peptides or small-molecule libraries.
(c) 5-(4-((Fmoc-amino)methyl)-3,5-dimethoxyphenoxy)pentanoic Acid
- Structure: Features a pentanoic acid chain attached to a dimethoxyphenyl group and an Fmoc-protected aminomethyl group .
- Key Differences : The methoxy groups (electron-donating) and longer alkyl chain increase hydrophobicity compared to the difluorobenzoic acid derivative.
- Applications : Used in lipidated peptide synthesis or as a hydrophobic linker in drug delivery systems.
Difluorobenzoic Acid Derivatives
(a) 4-Chloro-2,5-difluorobenzoic Acid
- Structure : Chlorine and fluorine substituents at the 4-, 2-, and 5-positions on the benzoic acid ring .
- Key Differences: Lacks the Fmoc-aminomethyl group, making it simpler and smaller. The chlorine atom increases lipophilicity and alters electronic properties.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis, particularly for introducing halogenated aromatic motifs.
(b) 3-Chloro-4,5-difluorobenzoic Acid
- Structure : Chlorine at the 3-position and fluorine at 4,5-positions .
- Key Differences: Substitution pattern affects crystal packing and melting point (mp 154–157°C vs. unknown for the target compound).
- Applications : Used in metal-organic framework (MOF) synthesis due to its rigid geometry.
Comparative Data Table
Key Research Findings
Stability and Deprotection : The Fmoc group in the target compound is removed under basic conditions (e.g., piperidine), whereas tert-butoxycarbonyl (Boc) groups (seen in ) require strong acids like trifluoroacetic acid .
Solubility Trends : Fluorine substituents reduce solubility in polar solvents, but the Fmoc group counteracts this by introducing aromatic bulk. Piperazine-containing analogs exhibit higher aqueous solubility .
Synthetic Utility : Suzuki-Miyaura coupling () is applicable to all compounds with boronic acid intermediates, enabling modular synthesis of fluorinated or methoxy-substituted derivatives .
Biological Activity
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid (Fmoc-D-FBA) is a synthetic compound notable for its applications in medicinal chemistry and peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in the synthesis of peptides, facilitating the selective formation of peptide bonds while minimizing unwanted side reactions. This article delves into the biological activity of Fmoc-D-FBA, examining its mechanisms of action, applications, and relevant research findings.
Fmoc-D-FBA has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2NO4 |
| Molecular Weight | 373.37 g/mol |
| Density | 1.3 g/cm³ |
| Melting Point | Not available |
| Boiling Point | 614.6 °C |
| LogP | 4.59 |
The primary mechanism of action for Fmoc-D-FBA involves its role as a protecting group during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride, forming a stable carbamate linkage that protects the amine from undesired reactions during subsequent synthetic steps . This protection is crucial in solid-phase peptide synthesis (SPPS), where multiple coupling and deprotection cycles are required.
Biological Activity
Research indicates that Fmoc-D-FBA exhibits several biological activities, particularly in the context of drug delivery and enzyme inhibition:
- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Enzyme Interaction : Fmoc-D-FBA has been investigated for its ability to interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. This interaction can lead to altered enzyme kinetics and modified metabolic processes .
Case Studies and Research Findings
- Peptide Synthesis : In a study focusing on the efficiency of various protecting groups in peptide synthesis, Fmoc-D-FBA was shown to significantly enhance yield and purity compared to traditional protecting groups. The ease of removal under mild conditions made it a preferred choice for synthesizing complex peptides .
- Drug Development : A recent investigation into novel drug candidates highlighted Fmoc-D-FBA's potential as a scaffold for developing inhibitors targeting specific receptors involved in cancer proliferation. The compound's structural versatility allows for modifications that can enhance binding affinity and specificity.
- Biological Assays : Various assays have been conducted to assess the biological activity of Fmoc-D-FBA derivatives. Results indicated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in targeted cancer therapies .
Comparative Analysis
Fmoc-D-FBA can be compared with other fluorenylmethoxycarbonyl compounds in terms of biological activity and utility in peptide synthesis:
| Compound | Biological Activity | Application Area |
|---|---|---|
| 2-Amino-4,5-difluorobenzoic acid | Moderate antibacterial | Drug development |
| Fmoc-Lysine | High efficiency in SPPS | Peptide synthesis |
| 4-(Fmoc-amino)benzoic acid | Enzyme inhibition | Biochemical research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
